t-Boc-Aminooxy-PEG4-NHS ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

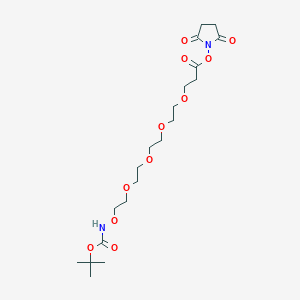

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34N2O11/c1-20(2,3)32-19(26)21-31-15-14-30-13-12-29-11-10-28-9-8-27-7-6-18(25)33-22-16(23)4-5-17(22)24/h4-15H2,1-3H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNCXPIZEFLGDMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34N2O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to t-Boc-Aminooxy-PEG4-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

t-Boc-Aminooxy-PEG4-NHS ester is a versatile, heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation strategies, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of its chemical properties, applications, and detailed protocols for its use. The molecule incorporates three key functional elements: an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines, a tert-butyloxycarbonyl (t-Boc) protected aminooxy group for subsequent ligation to carbonyls, and a hydrophilic tetra-polyethylene glycol (PEG4) spacer. This unique architecture allows for the sequential and controlled conjugation of two different molecular entities, while the PEG spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.

Core Properties and Specifications

The physicochemical properties of this compound are critical for its application in designing bioconjugates. The following table summarizes its key characteristics.

| Property | Value | Reference(s) |

| CAS Number | 2401831-99-8 | [1] |

| Molecular Formula | C₂₀H₃₄N₂O₁₁ | [1] |

| Molecular Weight | 478.5 g/mol | [1] |

| Purity | Typically ≥95% | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF, DCM | [1] |

| Storage Conditions | -20°C, desiccated | [1] |

Mechanism of Action and Applications

The utility of this compound lies in its two distinct reactive moieties, enabling a two-step conjugation process.

First, the NHS ester reacts efficiently with primary amines (e.g., lysine (B10760008) residues on proteins, amine-functionalized small molecules) under mild basic conditions (pH 7-9) to form a stable amide bond.[2][3]

Following the initial conjugation, the t-Boc protecting group can be removed under mild acidic conditions to expose the aminooxy group.[4] This newly liberated functional group is then available for a highly specific "click chemistry" type reaction.

The deprotected aminooxy group readily reacts with aldehydes or ketones to form a stable oxime linkage.[5][6] This oxime ligation is highly chemoselective and can be performed under physiological conditions, often accelerated by catalysts like aniline (B41778).[5]

This sequential reactivity makes it an ideal linker for constructing complex biomolecules. Its primary applications are in:

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to an antibody. The NHS ester would react with the antibody, and after deprotection, the aminooxy group could be ligated to a drug molecule containing an aldehyde or ketone.

-

PROTACs: In PROTAC synthesis, this linker connects a ligand for a target protein of interest (POI) to a ligand for an E3 ubiquitin ligase.[7] The bifunctional nature of the linker allows for the precise assembly of these two components. The PEG4 spacer can enhance the solubility and cell permeability of the PROTAC molecule.[8]

-

Drug Delivery and Imaging: The linker can be used to attach drugs or imaging agents to targeting molecules like peptides or oligonucleotides.[9]

Experimental Protocols

The following sections provide detailed, representative protocols for the key reactions involving this compound.

NHS Ester-Amine Coupling

This protocol describes the conjugation of the NHS ester moiety to a protein containing primary amines.

Materials:

| Reagent/Equipment | Purpose |

| This compound | Crosslinker |

| Amine-containing protein (e.g., antibody) | Substrate |

| Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or DMF | To dissolve the NHS ester |

| Conjugation Buffer (e.g., 0.1 M Sodium bicarbonate, pH 8.3-8.5) | Reaction buffer |

| Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5) | To stop the reaction |

| Size-exclusion chromatography (e.g., desalting column) | Purification of the conjugate |

| Laboratory shaker | Mixing |

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration will depend on the scale of the reaction.

-

Dissolve the amine-containing protein in the conjugation buffer to a concentration of 2-10 mg/mL.

-

-

Conjugation Reaction:

-

Add a calculated molar excess of the this compound solution to the protein solution. A 5-20 fold molar excess is a common starting point.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.[2]

-

-

Quenching the Reaction:

-

Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted linker and quenching reagent by size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable buffer (e.g., PBS).

-

t-Boc Deprotection

This protocol outlines the removal of the t-Boc protecting group to expose the aminooxy functionality.

Materials:

| Reagent/Equipment | Purpose |

| Boc-protected conjugate from step 3.1 | Substrate |

| Anhydrous Dichloromethane (DCM) | Solvent |

| Trifluoroacetic acid (TFA) or 4M HCl in Dioxane | Deprotection reagent |

| Saturated sodium bicarbonate solution | Neutralization (for TFA deprotection) |

| Brine | Washing |

| Anhydrous sodium sulfate (B86663) or magnesium sulfate | Drying agent |

| Rotary evaporator | Solvent removal |

Protocol (using TFA):

-

Reaction Setup:

-

Dissolve the Boc-protected conjugate in anhydrous DCM.

-

Add TFA to the solution (a common ratio is 20-50% TFA in DCM v/v).[10]

-

-

Deprotection Reaction:

-

Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).[10]

-

-

Work-up and Isolation:

-

Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

Dissolve the residue in DCM and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[10]

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected conjugate.[10]

-

Aminooxy-Aldehyde/Ketone Ligation (Oxime Formation)

This protocol details the final conjugation step to form a stable oxime bond.

Materials:

| Reagent/Equipment | Purpose |

| Deprotected, aminooxy-functionalized conjugate from step 3.2 | Substrate 1 |

| Aldehyde or ketone-containing molecule | Substrate 2 |

| Reaction Buffer (e.g., 0.1 M Phosphate buffer, pH 7) | Reaction buffer |

| Aniline (optional, as a catalyst) | To accelerate the reaction |

| Purification method (e.g., HPLC, dialysis) | Purification of the final conjugate |

Protocol:

-

Preparation of Reagents:

-

Dissolve the deprotected, aminooxy-functionalized conjugate in the reaction buffer.

-

Dissolve the aldehyde or ketone-containing molecule in a compatible solvent (if necessary) and add it to the reaction mixture.

-

-

Ligation Reaction:

-

If using a catalyst, add aniline to the reaction mixture (a final concentration of 10-100 mM is typical).[11]

-

Incubate the reaction at room temperature for 2-16 hours. The reaction progress can be monitored by LC-MS or other appropriate analytical techniques.

-

-

Purification:

-

Purify the final conjugate using a method suitable for the specific product, such as HPLC, dialysis, or size-exclusion chromatography, to remove any unreacted starting materials and catalyst.

-

Visualizing the Workflow and Application

The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow and a key application of this compound.

Experimental Workflow

Caption: Sequential conjugation workflow using this compound.

Application in PROTACs

Caption: Role of the linker in PROTAC-mediated protein degradation.

Conclusion

This compound is a powerful and versatile tool in the field of bioconjugation. Its heterobifunctional nature allows for a controlled, sequential approach to linking distinct molecular entities, which is essential for the construction of complex therapeutic and diagnostic agents like ADCs and PROTACs. The inclusion of a PEG spacer further enhances its utility by improving the solubility and pharmacokinetic profiles of the resulting conjugates. The detailed protocols and conceptual diagrams provided in this guide offer a comprehensive resource for researchers and scientists looking to leverage the capabilities of this important crosslinker in their work.

References

- 1. This compound, 2401831-99-8 | BroadPharm [broadpharm.com]

- 2. glenresearch.com [glenresearch.com]

- 3. neb.com [neb.com]

- 4. This compound - Creative Biolabs [creative-biolabs.com]

- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]

- 6. "Aminooxy reagents for synthesis and analysis : expanding the role of o" by Sebastien Laulhe [ir.library.louisville.edu]

- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 8. benchchem.com [benchchem.com]

- 9. t-Boc-Aminooxy-PEG-NHS ester | AxisPharm [axispharm.com]

- 10. benchchem.com [benchchem.com]

- 11. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to t-Boc-Aminooxy-PEG4-NHS Ester: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional crosslinker, t-Boc-Aminooxy-PEG4-NHS ester. It details its chemical structure, physicochemical properties, and core applications in modern bioconjugation, with a focus on the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document includes detailed experimental protocols and visual workflows to aid researchers in the practical application of this versatile reagent.

Core Structure and Functional Properties

This compound is a sophisticated chemical linker designed with distinct functional moieties, each serving a specific purpose in multi-step conjugation strategies.[1]

-

t-Boc Protected Aminooxy Group: The tert-butyloxycarbonyl (t-Boc) group serves as a protecting group for the highly reactive aminooxy functionality.[2] This protection is crucial during the initial conjugation step involving the NHS ester. The t-Boc group can be efficiently removed under mild acidic conditions to expose the aminooxy group for subsequent reactions.[2][3]

-

Aminooxy Group (-ONH2): Once deprotected, the terminal aminooxy group is used for bioconjugation with molecules containing aldehyde or ketone functionalities.[1] This reaction, known as oxime ligation, forms a stable oxime bond, which is notably more stable than hydrazone and imine bonds under physiological conditions.[4]

-

PEG4 Spacer: The tetra-polyethylene glycol (PEG4) spacer is a hydrophilic chain that enhances the solubility of the molecule and the resulting conjugate in aqueous buffers.[3] This property is critical for improving the pharmacokinetic profile of bioconjugates, reducing aggregation, and minimizing non-specific binding.[]

-

N-Hydroxysuccinimide (NHS) Ester: The NHS ester is a highly reactive group that readily couples with primary amines (-NH2) on proteins (such as lysine (B10760008) residues), peptides, or other biomolecules.[1] This reaction occurs efficiently at a pH range of 7.2-8.5, forming a stable and irreversible amide bond.[][6]

Structural Representation

Caption: Functional components of this compound.

Physicochemical and Technical Data

The following table summarizes the key quantitative properties of this compound, compiled from various commercial suppliers.

| Property | Value | Reference(s) |

| Molecular Weight (MW) | 478.5 g/mol | [7][8] |

| Chemical Formula | C₂₀H₃₄N₂O₁₁ | [8] |

| CAS Number | 2401831-99-8 | [8] |

| Purity | ≥95% or ≥96% | [4][7][8] |

| Solubility | Soluble in DMSO, DMF, DCM | [8] |

| Appearance | White to off-white solid | - |

| Storage Conditions | -20°C, store with desiccant | [8] |

| Shipping Conditions | Ambient temperature | [8] |

Key Applications in Bioconjugation

This compound is a pivotal tool in the development of complex biotherapeutics, primarily Antibody-Drug Conjugates (ADCs) and PROTACs.[1][9]

Antibody-Drug Conjugate (ADC) Development

In ADC development, this linker facilitates a two-step conjugation process. First, the NHS ester end of the molecule is conjugated to lysine residues on a monoclonal antibody (mAb). Following this, the t-Boc group is removed, and the exposed aminooxy group is then used to attach a cytotoxic payload that has been modified to contain an aldehyde group. This strategy allows for precise control over the conjugation chemistry.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. This compound can serve as the linker connecting the E3 ligase ligand and the target protein ligand.[9] The bifunctional nature of the linker allows for a sequential and controlled synthesis of the final PROTAC molecule.

Experimental Protocols and Workflows

The following are detailed methodologies for the key experimental procedures involving this compound.

Step 1: Conjugation of NHS Ester to a Primary Amine (e.g., Antibody)

This protocol outlines the reaction between the NHS ester moiety of the linker and the primary amines on a protein, such as an antibody.

Materials:

-

Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Desalting columns or dialysis equipment for purification

Procedure:

-

Antibody Preparation: If necessary, exchange the antibody into an amine-free buffer like PBS at a concentration of 2-10 mg/mL. Buffers containing primary amines such as Tris or glycine (B1666218) will compete with the reaction and must be avoided.

-

Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions; do not prepare stock solutions for long-term storage.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the antibody solution. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% (v/v) to maintain the integrity of the protein.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours on ice, with gentle stirring or rotation.

-

Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for an additional 30 minutes at room temperature.

-

Purification: Remove the excess, unreacted linker and byproducts by using a desalting column or through dialysis against an appropriate buffer (e.g., PBS).

Caption: Workflow for NHS ester conjugation to a protein.

Step 2: t-Boc Deprotection

This protocol describes the removal of the t-Boc protecting group to expose the aminooxy functionality.

Materials:

-

t-Boc protected conjugate from the previous step

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Buffer for exchange (e.g., PBS, pH 6.5-7.5)

Procedure:

-

Lyophilization (Optional): For easier handling, the purified conjugate can be lyophilized to a dry powder.

-

Deprotection Solution: Prepare a solution of 25-50% TFA in DCM.

-

Reaction: Dissolve the t-Boc protected conjugate in the TFA/DCM solution. The reaction is typically rapid, often completing within 30 minutes to 2 hours at room temperature.[10] Monitor the reaction by an appropriate analytical method if possible.

-

Solvent Removal: Evaporate the TFA and DCM under a stream of nitrogen or using a rotary evaporator.

-

Purification: Immediately purify the deprotected conjugate to remove residual acid and byproducts. This is typically done by buffer exchange using a desalting column or dialysis into a neutral buffer (pH 6.5-7.5) suitable for the subsequent oxime ligation.

Caption: Logical workflow for t-Boc deprotection.

Step 3: Oxime Ligation with an Aldehyde/Ketone

This protocol details the reaction of the deprotected aminooxy group with an aldehyde- or ketone-containing molecule (e.g., a cytotoxic drug payload).

Materials:

-

Aminooxy-activated conjugate from the previous step in a suitable buffer (e.g., 100 mM sodium acetate, pH 4.5-5.5, or PBS, pH 6.5-7.5)

-

Aldehyde- or ketone-modified molecule (e.g., drug payload)

-

Aniline (optional, as a catalyst)

-

Purification equipment (e.g., size-exclusion chromatography, HIC)

Procedure:

-

pH Adjustment: The optimal pH for oxime ligation can vary. While it proceeds at neutral pH, the reaction is often accelerated at a slightly acidic pH of 4.5-5.5.[4] Ensure your protein is stable at the chosen pH.

-

Catalyst (Optional): Aniline can be used as a catalyst at a final concentration of 10-100 mM to significantly accelerate the rate of oxime bond formation.[4]

-

Reaction: Add a 5- to 10-fold molar excess of the aldehyde/ketone-modified molecule to the aminooxy-activated conjugate solution.

-

Incubation: Incubate the reaction mixture for 2-16 hours at room temperature or 37°C. The reaction progress can be monitored using techniques like HIC-HPLC or LC-MS to determine the drug-to-antibody ratio (DAR).

-

Purification: Once the reaction is complete, purify the final conjugate from excess payload and other reagents using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Caption: Experimental workflow for oxime ligation.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that enables sophisticated, multi-step bioconjugation strategies. Its well-defined functional groups allow for controlled, sequential reactions, while the PEG spacer imparts favorable physicochemical properties to the final conjugate. This makes it an invaluable reagent for researchers and scientists in the fields of drug development, particularly for the construction of next-generation ADCs and PROTACs. The detailed protocols and workflows provided in this guide serve as a practical resource for the successful implementation of this technology in the laboratory.

References

- 1. t-Boc-Aminooxy-PEG-NHS ester | AxisPharm [axispharm.com]

- 2. This compound, 2401831-99-8 | BroadPharm [broadpharm.com]

- 3. This compound - Creative Biolabs [creative-biolabs.com]

- 4. broadpharm.com [broadpharm.com]

- 6. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound - Immunomart [immunomart.com]

- 10. Amine Protection / Deprotection [fishersci.co.uk]

A Technical Guide to the Mechanism and Application of t-Boc-Aminooxy-PEG4-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action and practical application of the heterobifunctional crosslinker, t-Boc-Aminooxy-PEG4-NHS ester. This reagent is a valuable tool in bioconjugation, enabling the sequential and chemoselective linkage of molecules. This guide will detail the discrete functionalities of the N-hydroxysuccinimide (NHS) ester and the protected aminooxy group, providing quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding of its use in creating stable bioconjugates.

Core Principles of this compound Functionality

The this compound is a versatile crosslinker featuring three key components:

-

N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group for the formation of stable amide bonds.

-

tert-Butyloxycarbonyl (t-Boc) Protected Aminooxy Group: A latent carbonyl-reactive group that, upon deprotection, can form a stable oxime linkage.

-

Polyethylene Glycol (PEG4) Spacer: A hydrophilic linker that enhances solubility in aqueous environments.

The utility of this crosslinker lies in its ability to facilitate a two-step conjugation strategy. First, the NHS ester reacts with a primary amine on a target molecule. Subsequently, the t-Boc protecting group is removed under acidic conditions to expose the aminooxy group, which can then be conjugated to a molecule bearing an aldehyde or ketone.

Mechanism of Action: A Two-Stage Process

The conjugation process using this compound involves three distinct chemical transformations: aminolysis of the NHS ester, deprotection of the t-Boc group, and oxime ligation.

Stage 1: Amide Bond Formation via NHS Ester Aminolysis

The initial step involves the reaction of the NHS ester with a primary amine-containing molecule, such as a protein, peptide, or amine-modified oligonucleotide. This reaction, a nucleophilic acyl substitution, results in the formation of a highly stable amide bond.

Mechanism: The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group to yield the stable amide conjugate.[1][2]

Reaction Kinetics and pH Dependence: The rate of aminolysis is highly pH-dependent. The reaction is most efficient at a pH between 7.2 and 8.5.[3] At lower pH, the primary amine is protonated and less nucleophilic, slowing the reaction. Conversely, at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the conjugation efficiency.[4][5][6]

| pH | Half-life of NHS Ester Hydrolysis | Relative Reaction Rate (Aminolysis vs. Hydrolysis) |

| 7.0 | 4-5 hours at 0°C; ~1 hour at 25°C | Aminolysis is favored over hydrolysis. |

| 8.0 | ~1 hour at 4°C | The rate of aminolysis increases significantly. |

| 8.6 | 10 minutes at 4°C | Hydrolysis rate is very high, significantly impacting yield. |

| >9.0 | Very short | Hydrolysis is the dominant reaction. |

| Data compiled from multiple sources.[3][4] |

Stage 2: t-Boc Deprotection

Following the initial conjugation, the t-Boc protecting group is removed to expose the reactive aminooxy functionality. This is typically achieved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).

Mechanism: The deprotection is an acid-catalyzed elimination. The carbonyl oxygen of the t-Boc group is protonated by the acid, leading to the cleavage of the carbon-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free aminooxy group and carbon dioxide.[7][8]

Stage 3: Oxime Ligation

The final step is the formation of a stable oxime bond between the deprotected aminooxy group and a carbonyl group (aldehyde or ketone) on a second target molecule. This reaction, known as oxime ligation, is a cornerstone of "click chemistry" due to its high chemoselectivity and efficiency under mild, aqueous conditions.[9]

Mechanism: The reaction proceeds via nucleophilic addition of the aminooxy group to the carbonyl carbon. This is followed by dehydration to form the stable oxime linkage. The reaction rate can be significantly accelerated by the use of an aniline (B41778) catalyst. Aniline forms a transient, more reactive Schiff base with the carbonyl compound, which is then more susceptible to attack by the aminooxy nucleophile.[9][10]

Reaction Kinetics and Catalysis: While oxime ligation can proceed without a catalyst, the reaction is often slow at neutral pH. Aniline and its derivatives act as potent nucleophilic catalysts, significantly accelerating the reaction rate.[11]

| Catalyst | Relative Rate Enhancement (compared to uncatalyzed) | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ (approximate) |

| None | 1 | 0.01 - 0.1 |

| Aniline (100 mM) | ~40-fold | 1 - 10 |

| m-Phenylenediamine (mPDA) | ~2-fold faster than aniline at same concentration | 2 - 20 |

| p-Phenylenediamine (B122844) (pPDA) | ~19-fold faster than aniline | 20 - 190 |

| Data compiled from multiple sources and represent typical ranges for reactions at or near neutral pH.[11][12][13][14] |

Experimental Protocols

The following protocols provide a general framework for the use of this compound. Optimization may be required for specific applications.

Protocol 1: NHS Ester Conjugation to a Protein

Materials:

-

Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0).

-

This compound.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Desalting column.

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris or glycine).[15]

-

NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mg/mL.[16]

-

Conjugation: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

-

Purification: Remove excess, non-reacted crosslinker and byproducts using a desalting column equilibrated with a suitable buffer.

Protocol 2: t-Boc Deprotection

Materials:

-

t-Boc protected conjugate from Protocol 1.

-

Trifluoroacetic acid (TFA).

-

Dichloromethane (DCM).

-

Scavenger (optional, e.g., triisopropylsilane (B1312306) (TIS) or water).

Procedure:

-

Reaction Setup: Dissolve the t-Boc protected conjugate in DCM.

-

Deprotection: Add an equal volume of TFA to the solution. If the substrate is sensitive to the tert-butyl cation byproduct, a scavenger can be added (e.g., TFA/DCM/TIS 95:2.5:2.5).[7]

-

Incubation: Stir the reaction at room temperature for 1-2 hours.[17]

-

Solvent Removal: Remove the TFA and DCM under reduced pressure. The product can be precipitated by the addition of cold diethyl ether.

-

Purification: The deprotected conjugate can be further purified by dialysis or size-exclusion chromatography.

Protocol 3: Oxime Ligation

Materials:

-

Deprotected aminooxy-functionalized molecule from Protocol 2.

-

Aldehyde or ketone-containing molecule.

-

Reaction Buffer: 0.1 M Sodium Phosphate, pH 6.5-7.0.

-

Aniline or p-phenylenediamine (pPDA) catalyst stock solution (e.g., 1 M in DMSO).

Procedure:

-

Reaction Mixture: Combine the aminooxy-functionalized molecule and a 1.5- to 5-fold molar excess of the carbonyl-containing molecule in the reaction buffer.

-

Catalyst Addition: Add the catalyst to a final concentration of 10-100 mM for aniline or 2-10 mM for pPDA.[13]

-

Incubation: Incubate the reaction at room temperature for 2-16 hours. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.

-

Purification: Purify the final oxime-linked conjugate using an appropriate chromatographic method (e.g., size-exclusion or affinity chromatography).

Integrated Experimental Workflow

The following diagram illustrates a comprehensive workflow for a typical bioconjugation experiment using this compound.

Conclusion

This compound is a powerful and versatile tool for the synthesis of complex biomolecular conjugates. Its orthogonal reactive groups allow for a controlled, stepwise conjugation strategy, while the PEG spacer enhances the solubility and biocompatibility of the resulting constructs. A thorough understanding of the underlying reaction mechanisms, kinetics, and the influence of experimental parameters such as pH is crucial for the successful application of this reagent in research, diagnostics, and therapeutic development. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this bifunctional crosslinker in their work.

References

- 1. glenresearch.com [glenresearch.com]

- 2. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - NL [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 9. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid glycoconjugation with glycosyl amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. broadpharm.com [broadpharm.com]

- 16. lumiprobe.com [lumiprobe.com]

- 17. Boc Deprotection - TFA [commonorganicchemistry.com]

An In-depth Technical Guide to the Synthesis and Characterization of t-Boc-Aminooxy-PEG4-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of tert-butyloxycarbonyl-aminooxy-tetraethylene glycol-N-hydroxysuccinimidyl ester (t-Boc-Aminooxy-PEG4-NHS ester), a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of complex biomolecules such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).

Introduction

This compound is a versatile chemical tool featuring three key functional components:

-

A t-Boc protected aminooxy group : This functionality allows for the specific and efficient formation of a stable oxime bond with molecules containing an aldehyde or ketone group. The tert-butyloxycarbonyl (t-Boc) protecting group is robust under many reaction conditions but can be readily removed under mild acidic conditions to unmask the reactive aminooxy group.

-

A tetraethylene glycol (PEG4) spacer : The hydrophilic PEG4 linker enhances the aqueous solubility of the molecule and any conjugate it is incorporated into.[1][2] This spacer also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.

-

An N-hydroxysuccinimide (NHS) ester : This is a highly reactive group that readily couples with primary and secondary amines (such as those on the surface of proteins, like lysine (B10760008) residues) to form stable amide bonds.[3][4]

The unique combination of these functionalities allows for a two-step, orthogonal conjugation strategy, making it an invaluable reagent in the field of bioconjugation.

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from the corresponding carboxylic acid precursor, t-Boc-Aminooxy-PEG4-acid.

Synthesis of the Carboxylic Acid Precursor

The synthesis of the carboxylic acid precursor, t-Boc-Aminooxy-PEG4-acid, is the initial step. While specific proprietary synthesis details can vary, a common synthetic route would involve the reaction of a suitable PEG4 derivative bearing a terminal carboxylic acid and another reactive group (e.g., a tosylate) with a protected aminooxy species.

Activation to the NHS Ester

The terminal carboxylic acid of t-Boc-Aminooxy-PEG4-acid is activated to the corresponding NHS ester. This is typically achieved by reacting the carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Caption: Synthesis of this compound.

Characterization

The identity and purity of this compound are confirmed through a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₄N₂O₁₁ | [5][6] |

| Molecular Weight | 478.5 g/mol | [5] |

| Appearance | Colorless to light yellow liquid or solid powder | |

| Purity (HPLC) | ≥95% | [7] |

| ¹H NMR | Consistent with the chemical structure | |

| Solubility | Soluble in DMSO, DMF, and DCM | [5] |

| Storage | Store at -20°C with desiccant. The compound is moisture-sensitive.[3][5] |

Experimental Protocols

General Protocol for Conjugation to an Amine-Containing Molecule (e.g., a Protein)

This protocol describes the general steps for conjugating the NHS ester moiety of this compound to a protein containing accessible primary amines.

Materials:

-

This compound

-

Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a known concentration.

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Purification system (e.g., size-exclusion chromatography or dialysis).

Procedure:

-

Reagent Preparation:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[3]

-

Immediately before use, prepare a stock solution of the linker in anhydrous DMF or DMSO (e.g., 10 mg/mL).[8] The NHS ester is susceptible to hydrolysis, so stock solutions should not be stored.[3]

-

-

Conjugation Reaction:

-

Add a calculated molar excess of the this compound stock solution to the protein solution. A 10-20 fold molar excess is a common starting point, but the optimal ratio should be determined empirically.[9]

-

The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should ideally not exceed 10%.[9]

-

Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[9]

-

-

Quenching:

-

Stop the reaction by adding a quenching buffer to consume any unreacted NHS ester.

-

-

Purification:

-

Remove the excess linker and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.

-

Caption: Workflow for amine conjugation.

General Protocol for Deprotection and Oxime Ligation

This protocol outlines the deprotection of the t-Boc group and subsequent conjugation to an aldehyde or ketone-containing molecule.

Materials:

-

t-Boc-Aminooxy-PEG4-conjugate from the previous step.

-

An acidic solution for deprotection (e.g., trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM)).

-

Aldehyde or ketone-containing molecule.

-

Reaction buffer (typically with a pH of 4-5).

Procedure:

-

Deprotection:

-

Dissolve the t-Boc-Aminooxy-PEG4-conjugate in a suitable organic solvent (e.g., DCM).

-

Add the acidic solution (e.g., a solution of TFA in DCM) and stir at room temperature. Monitor the reaction by an appropriate method (e.g., TLC or LC-MS) until the deprotection is complete.

-

Remove the acid and solvent under reduced pressure.

-

-

Oxime Ligation:

-

Dissolve the deprotected aminooxy-PEG4-conjugate in the reaction buffer.

-

Add the aldehyde or ketone-containing molecule.

-

Allow the reaction to proceed at room temperature. The reaction progress can be monitored by LC-MS.

-

Purify the final conjugate using an appropriate chromatographic method.

-

Caption: Deprotection and oxime ligation workflow.

Applications

The unique properties of this compound make it a valuable tool in several areas of research and drug development:

-

Antibody-Drug Conjugates (ADCs): The NHS ester can be used to attach the linker to an antibody, and after deprotection, the aminooxy group can be used to conjugate a cytotoxic payload that contains an aldehyde or ketone.

-

PROTACs: This linker is used to connect a target protein-binding ligand and an E3 ligase-binding ligand in the synthesis of PROTACs for targeted protein degradation.[10][11]

-

Bioconjugation and Immobilization: The linker can be used to attach proteins, peptides, or other biomolecules to surfaces or other molecules in a controlled and specific manner.

-

Drug Delivery: The PEG spacer can improve the pharmacokinetic properties of drugs.[7]

Conclusion

This compound is a powerful and versatile heterobifunctional linker that enables the straightforward and efficient conjugation of a wide range of molecules. Its well-defined structure, including a protected aminooxy group, a hydrophilic PEG spacer, and an amine-reactive NHS ester, provides researchers and drug developers with a robust tool for creating complex and functional biomolecular conjugates. The experimental protocols outlined in this guide provide a solid foundation for the successful application of this reagent in various bioconjugation strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Creative Biolabs [creative-biolabs.com]

- 3. broadpharm.com [broadpharm.com]

- 4. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]

- 5. This compound, 2401831-99-8 | BroadPharm [broadpharm.com]

- 6. medkoo.com [medkoo.com]

- 7. t-Boc-Aminooxy-PEG-NHS ester | AxisPharm [axispharm.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 10. This compound - Immunomart [immunomart.com]

- 11. This compound MedChemExpress (MCE) [chembk.com]

The Strategic Role of the t-Boc Protecting Group in PEG Linkers: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the function, application, and chemical strategy of the tert-butyloxycarbonyl (t-Boc) protecting group in the context of polyethylene (B3416737) glycol (PEG) linkers. It covers the principles of amine protection, orthogonal chemistry, and provides practical protocols for laboratory applications.

Executive Summary

The tert-butyloxycarbonyl (t-Boc) group is a cornerstone of modern bioconjugation and medicinal chemistry, serving as a vital, acid-labile protecting group for primary and secondary amines.[1] When incorporated into polyethylene glycol (PEG) linkers, the t-Boc group enables the precise, stepwise synthesis of complex biomolecular constructs such as Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other PEGylated therapeutics.[1] Its unique chemical properties allow for robust protection under a wide range of synthetic conditions while permitting clean, quantitative removal under mild acidic conditions. This guide provides a comprehensive overview of the t-Boc group's function in PEG linkers, its strategic importance in orthogonal synthesis, and detailed protocols for its application.

Core Principles of t-Boc Protection in PEG Linkers

The primary role of the t-Boc group is to temporarily "mask" the high nucleophilicity and reactivity of an amine functional group on a PEG linker.[1] This masking is critical for achieving regioselectivity in multi-step synthetic schemes.

Key Characteristics:

-

Stability: The t-Boc group is stable in basic, nucleophilic, and reductive environments, making it compatible with a wide array of common organic reactions, including amide bond formation (e.g., NHS ester coupling), maleimide (B117702) conjugations, and click chemistry.[1]

-

Acid Labile Cleavage: Its defining feature is its facile removal under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[2] This regenerates the free amine, which is then available for subsequent conjugation or modification.

-

Enhanced Solubility: While the PEG chain itself is the primary driver of solubility, the t-Boc group does not negatively impact the solubility of the linker in common organic solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF).[1]

This combination of stability and controlled lability is foundational to the design of heterobifunctional PEG linkers. These linkers possess a t-Boc-protected amine at one terminus and a distinct reactive group (e.g., NHS ester, maleimide, alkyne) at the other, enabling the sequential conjugation of different molecules in a controlled manner.[1]

Orthogonal Synthesis Strategy

Orthogonality in chemical synthesis refers to the ability to selectively remove one protecting group in the presence of others by using specific, non-interfering reaction conditions.[3][4] The t-Boc group is a key component of many orthogonal strategies, particularly in solid-phase peptide synthesis (SPPS) and the construction of complex bioconjugates.[5][6]

The most common orthogonal partner to the acid-labile t-Boc group is the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[7][8]

This orthogonality allows a researcher to, for example, deprotect a t-Boc-PEG-amine linker attached to a molecule without disturbing an Fmoc-protected site elsewhere on the construct, and vice-versa. This selective deprotection is critical for building molecules with defined architectures.

Comparison of Common Amine Protecting Groups

The choice of protecting group is dictated by the overall synthetic strategy and the chemical nature of the molecule of interest.

| Protecting Group | Chemical Name | Cleavage Conditions | Stability | Orthogonal To |

| t-Boc | tert-Butyloxycarbonyl | Mild Acid (e.g., TFA, HCl in Dioxane)[9] | Base, Hydrogenolysis, Nucleophiles | Fmoc, Cbz, Alloc |

| Fmoc | 9-Fluorenylmethoxycarbonyl | Base (e.g., 20% Piperidine in DMF)[8] | Acid, Hydrogenolysis | Boc, Cbz, tBu esters |

| Cbz (Z) | Carboxybenzyl | Catalytic Hydrogenolysis (H₂, Pd/C) | Acid, Base | Boc, Fmoc |

Experimental Protocols & Data

Reproducible results in the synthesis and application of t-Boc-protected PEG linkers depend on optimized experimental protocols. The efficiency of the protection and deprotection steps is crucial for the overall yield and purity of the final bioconjugate.[1]

Protocol 1: t-Boc Protection of an Amino-PEG Linker

This procedure describes the general method for protecting a terminal primary or secondary amine on a PEG linker using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).[1]

Materials:

-

Amino-PEG linker

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Anhydrous Dichloromethane (DCM)

-

Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

-

Magnetic stirrer, round-bottom flask, and optional inert atmosphere (N₂ or Ar)

Procedure:

-

Dissolve the amino-PEG linker in anhydrous DCM within a round-bottom flask.

-

Add 2-3 equivalents of DIPEA to the solution.

-

Add 1.1-1.5 equivalents of (Boc)₂O to the mixture.[1]

-

Stir the reaction at room temperature for 3-12 hours.[1]

-

Monitor the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.

-

Upon completion, dilute the mixture with DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and finally, brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the t-Boc-protected PEG linker.[1]

Protocol 2: t-Boc Deprotection of a PEG Linker

This protocol outlines the standard procedure for removing the t-Boc group using trifluoroacetic acid (TFA) to reveal the free amine, often as a TFA salt.[1]

Materials:

-

t-Boc-protected PEG linker

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Optional scavenger: Triisopropylsilane (TIS) for acid-sensitive substrates.[10]

-

Magnetic stirrer, round-bottom flask, ice bath

Procedure:

-

Dissolve the t-Boc-protected PEG linker in anhydrous DCM (a typical concentration is 20-50% TFA v/v).[10]

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA to the desired final concentration. If the substrate contains sensitive residues (e.g., tryptophan), add a scavenger like TIS (2.5-5% v/v).[1][10]

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.[1]

-

Upon completion, remove the DCM and excess TFA by rotary evaporation. Co-evaporation with toluene (B28343) can help remove residual TFA.[1]

-

The resulting amine TFA salt can often be used directly in the next step after drying.

-

For neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to obtain the free amine.[10]

Quantitative Data on Protection & Deprotection

While yields are highly substrate-dependent, the t-Boc protection and deprotection reactions are generally considered robust and high-yielding.

| Reaction Step | Reagents | Typical Time | Typical Yield | Purity | Key Considerations |

| Protection | (Boc)₂O, DIPEA, DCM | 3 - 12 hours | >90% | >95% | Ensure anhydrous conditions; use slight excess of (Boc)₂O. |

| Deprotection | 20-50% TFA in DCM | 1 - 2 hours | >95% (as salt) | >98% | Use scavengers (e.g., TIS) for sensitive substrates to prevent side reactions from the tert-butyl cation.[5][11] |

Application Workflow: Heterobifunctional Linkers

The true power of the t-Boc group in PEG linkers is realized in multi-step conjugation strategies. A common workflow involves conjugating one molecule to a reactive group (e.g., an NHS ester), followed by t-Boc deprotection and conjugation of a second molecule to the newly exposed amine.

Conclusion

The t-Boc protecting group is an indispensable tool in the field of bioconjugation, providing a robust and reliable method for the temporary masking of amines within PEG linkers. Its stability to a wide range of reaction conditions, coupled with its clean and efficient removal under mild acid, makes it a central component of orthogonal synthetic strategies. This allows for the precise, controlled assembly of complex molecules, from peptides to antibody-drug conjugates, empowering researchers and drug developers to design and build the next generation of targeted therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. t-boc-N-amido-PEG5-amine, 189209-27-6 | BroadPharm [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 5. peptide.com [peptide.com]

- 6. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

The Role of the Aminooxy Group in Bioconjugation: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the aminooxy group's central role in modern bioconjugation. Oxime ligation, the reaction between an aminooxy moiety and a carbonyl group, has become an indispensable tool for its exceptional chemoselectivity, the remarkable stability of the resulting conjugate, and its bioorthogonal nature. We will delve into the core chemical principles, present quantitative data, provide detailed experimental protocols, and illustrate key processes to equip researchers with the knowledge to effectively implement this powerful technology.

Core Principles: The Chemistry of Oxime Ligation

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is fundamental to creating advanced therapeutics, diagnostics, and research tools.[1] Among the various chemical strategies, oxime ligation has emerged as a premier "click-type" reaction.[1][2] It involves the reaction of a nucleophilic aminooxy group (also known as an alkoxyamine, -ONH₂) with an electrophilic aldehyde or ketone to form a stable oxime bond (C=N-O).[1][3][4]

Key Features:

-

High Chemoselectivity: Aldehyde and ketone functional groups are rare in native biological systems, making the reaction highly specific and preventing unwanted side reactions with other biological molecules.[4][5]

-

Bioorthogonality: The reaction can proceed within a complex biological environment without interfering with native biochemical processes.[1]

-

Stable Linkage: The resulting oxime bond is significantly more stable than analogous imine or hydrazone linkages, particularly under physiological conditions.[6][7][8][9]

-

Tunable Kinetics: While the reaction is intrinsically fastest at a slightly acidic pH (approx. 4.5), the rate at neutral pH can be significantly accelerated through the use of catalysts, making it highly suitable for sensitive biological samples.[4][6]

The Reaction Mechanism:

The enhanced reactivity of the aminooxy group is attributed to the alpha effect , where the lone pair of electrons on the adjacent oxygen atom increases the nucleophilicity of the nitrogen.[1][10][11] The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The aminooxy group attacks the electrophilic carbonyl carbon, forming a tetrahedral hemiaminal intermediate.

-

Dehydration: This intermediate undergoes acid-catalyzed dehydration to form the final, stable oxime bond.[7]

Catalysts, such as aniline (B41778) and its derivatives, accelerate the reaction at neutral pH by forming a transient, more reactive protonated Schiff base, which is more susceptible to attack by the aminooxy nucleophile.[9][12]

Quantitative Data for Oxime Ligation

The selection of a bioconjugation strategy is often guided by quantitative parameters such as reaction speed and bond stability.

Table 1: Reaction Kinetics of Oxime Ligation

| Reactants | Catalyst | pH | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Reference(s) |

| Peptide-Aldehyde + Aminooxy-Peptide | None | 4.5 | ~1 | [6] |

| Peptide-Aldehyde + Aminooxy-Peptide | 100 mM Aniline | 7.0 | Up to 40-fold increase vs. uncatalyzed | [6][12] |

| Aldehyde-Protein + Aminooxy-PEG | 10 mM p-Phenylenediamine | 7.0 | 120-fold faster than uncatalyzed | [13][14] |

| Aldehyde-Protein + Aminooxy-PEG | 10 mM Aniline | 7.0 | 6.3-fold faster than uncatalyzed | [13][14] |

| Aldehyde/Ketone + Aminooxy (Boron-assisted) | Intramolecular Boronic Acid | 7.0 | > 10,000 | [15] |

Note: Reaction rates are highly dependent on the specific substrates, buffer conditions, and catalyst concentrations.

Table 2: Comparative Stability of C=N Linkages

| Linkage Type | Carbonyl Source | Relative Hydrolytic Stability | Key Characteristics | Reference(s) |

| Oxime | Aldehyde/Ketone | Highest | Exceptionally stable at physiological pH.[7] | [6][8][9] |

| Hydrazone | Aldehyde/Ketone | Moderate | Less stable than oximes; can be reversible under acidic conditions, which can be useful for controlled release.[16] | [9][16] |

| Imine (Schiff Base) | Aldehyde/Ketone | Lowest | Readily hydrolyzes in aqueous environments; often requires reduction to a stable C-N bond.[17] | [9][17] |

Studies show oximes can be 100 to 1000 times more resistant to hydrolysis than corresponding hydrazones in aqueous solutions.[8]

Table 3: Efficiency of Common Catalysts at Neutral pH

| Catalyst | Typical Concentration | Fold Rate Increase (vs. Aniline) | Key Properties | Reference(s) |

| Aniline | 10-100 mM | 1 (Baseline) | The original and most common catalyst. | [6][12] |

| p-Phenylenediamine | 2-10 mM | ~19 | Highly effective even at low mM concentrations.[13] | [13][14] |

| m-Phenylenediamine (mPDA) | 50-750 mM | Up to 15 | Higher water solubility allows for use at very high concentrations, leading to significant rate acceleration.[18][19] | [18][19] |

| Arginine | 400 mM | ~3 (vs. Alanine) | Also acts as a protein aggregation inhibitor.[20] | [20] |

Mandatory Visualizations

Caption: General mechanism of oxime bond formation.

Caption: Aniline-catalyzed mechanism for oxime ligation.

Caption: Relative stability of common bioconjugation linkages.

Key Experimental Protocols

Successful bioconjugation relies on robust and reproducible protocols. The following are generalized methodologies adapted from published literature.

This protocol describes the generation of aldehyde groups on a glycoprotein via sialic acid oxidation, followed by conjugation to an aminooxy-functionalized probe. [17][21][22]

-

Reagent Preparation:

-

Glycoprotein Solution: Prepare the glycoprotein (e.g., an antibody) at 3-15 mg/mL (20-100 µM) in a suitable buffer like 1X PBS. [22] * Oxidation Buffer: Prepare a 0.1 M sodium acetate (B1210297) buffer, pH 5.5. [17] * Oxidizing Agent: Prepare a fresh solution of sodium meta-periodate (NaIO₄) in cold oxidation buffer (e.g., 20 mM for a final concentration of 10 mM).

-

Aminooxy Probe: Prepare a 5 mM stock solution of the aminooxy-functionalized molecule (e.g., Aminooxy-Biotin, CF® Dye Aminooxy) in anhydrous DMSO or DMF. [17][21] * Catalyst (Optional but Recommended): Use a commercial or freshly prepared solution of an aniline catalyst (e.g., 100 mM aniline in buffer). [4][21] * Coupling Buffer: Prepare a neutral buffer such as 100 mM phosphate (B84403) buffer, pH 6.5-7.0. [4][17]

-

-

Oxidation of Glycoprotein:

-

Exchange the glycoprotein into cold oxidation buffer using a desalting column or dialysis.

-

Add an equal volume of cold sodium meta-periodate solution to the glycoprotein solution. [17] * Incubate the reaction for 30 minutes on ice in the dark.

-

Quench the reaction by adding ethylene (B1197577) glycol to a final concentration of ~10 mM.

-

Immediately remove excess periodate (B1199274) and buffer exchange the now aldehyde-functionalized protein into the neutral coupling buffer. [17]

-

-

Conjugation Reaction:

-

To the aldehyde-functionalized protein, add the aminooxy probe to a final desired molar excess (e.g., 50-fold). [21] * Add the aniline catalyst to a final concentration of 10-100 mM. [4] * Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

-

Monitor reaction progress using SDS-PAGE (observing a mass shift) or mass spectrometry. [4]

-

-

Purification and Storage:

-

Remove excess, unreacted probe and catalyst by dialysis, size-exclusion chromatography (SEC), or using an ultrafiltration vial. [21] * Store the purified bioconjugate under conditions appropriate for the parent protein, often with a cryoprotectant at -20°C or -80°C.

-

-

Introducing Aminooxy Groups: The aminooxy moiety can be introduced into peptides during solid-phase peptide synthesis (SPPS) using orthogonally protected aminooxy acetic acid derivatives. [2][23]For other molecules, pre-activated linkers such as Aminooxy-PEG-NHS esters can be used to react with primary amines.

-

Introducing Carbonyl Groups: Besides the periodate oxidation of glycans described above, carbonyl groups can be site-specifically introduced into proteins by genetically encoding non-natural amino acids that contain a ketone group, such as p-acetylphenylalanine (pAcF). [24]This allows for precise control over the conjugation site.

Applications in Drug Development and Research

The versatility and robustness of oxime ligation have led to its widespread adoption in numerous high-impact applications:

-

Antibody-Drug Conjugates (ADCs): Oxime ligation enables the site-specific attachment of potent cytotoxic drugs to antibodies, creating homogenous ADCs with improved therapeutic windows. [24]* PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins via stable oxime bonds enhances their in vivo half-life and reduces immunogenicity. [13]* Radiolabeling for PET Imaging: The rapid kinetics achievable with modern catalysts allow for the efficient labeling of peptides and proteins with short-lived radioisotopes like ¹⁸F for use as PET tracers. [3][25][26]* Surface Immobilization: Proteins, peptides, and nucleic acids can be immobilized on surfaces for applications in biosensors, diagnostic arrays, and materials science. [27]* Hydrogel Formation: The cross-linking of polymers functionalized with aminooxy and carbonyl groups is used to create biocompatible hydrogels for tissue engineering and controlled drug release. [3][9]* Glycoconjugate Synthesis: It is a key method for studying glycans by conjugating them to proteins, lipids, or analytical probes. [27]

Conclusion

The aminooxy group is the cornerstone of oxime ligation, a bioconjugation technique prized for its blend of specificity, stability, and biocompatibility. [1]The formation of a highly stable oxime bond under mild, tunable conditions provides a reliable method for constructing complex biomolecular architectures. From developing next-generation antibody-drug conjugates to engineering advanced biomaterials, the principles and protocols detailed in this guide underscore the indispensable role of aminooxy chemistry in advancing modern biomedical research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Aldehyde tag - Wikipedia [en.wikipedia.org]

- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Boronic acids facilitate rapid oxime condensations at neutral pH - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00921A [pubs.rsc.org]

- 16. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]

- 17. broadpharm.com [broadpharm.com]

- 18. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. biotium.com [biotium.com]

- 22. biotium.com [biotium.com]

- 23. uscholar.univie.ac.at [uscholar.univie.ac.at]

- 24. ADC Conjugation Technologies | AxisPharm [axispharm.com]

- 25. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]

- 26. pubs.rsc.org [pubs.rsc.org]

- 27. Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of N-Hydroxysuccinimide (NHS) Esters in Protein Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation chemistry, providing a reliable and efficient method for modifying proteins and other biomolecules.[1][][3] Their widespread adoption is due to a combination of high reactivity, chemoselectivity, and the ability to perform reactions under aqueous conditions that preserve protein structure and function.[] This guide provides an in-depth exploration of the core principles, quantitative parameters, and practical applications of NHS ester chemistry for protein modification.

Core Principle: The Chemistry of Amine-Reactive Conjugation

The primary function of an NHS ester is to serve as an activated form of a carboxylic acid, enabling it to react efficiently with primary amines.[3] This process is central to covalently attaching labels, drugs, or other molecules to a protein.

Mechanism of Action: The reaction proceeds in two conceptual stages. First, a molecule containing a carboxylic acid is "activated" by reacting it with N-hydroxysuccinimide, often facilitated by a carbodiimide (B86325) like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the NHS ester.[][3] This NHS ester is a relatively stable intermediate that can be isolated.[4]

The second stage is the conjugation reaction. The NHS ester readily reacts with primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues and the α-amino group of the protein's N-terminus.[5][6] The amine nitrogen acts as a nucleophile, attacking the carbonyl carbon of the ester. This results in the formation of a highly stable amide bond and the release of the NHS molecule as a soluble byproduct.[1][3]

Quantitative Data and Key Reaction Parameters

The success of protein modification with NHS esters is highly dependent on carefully controlling reaction conditions to maximize the rate of aminolysis (reaction with the amine) while minimizing the competing hydrolysis reaction (reaction with water).[7]

Competition with Hydrolysis: In aqueous solutions, water can also attack the NHS ester, leading to its hydrolysis back to the original carboxylic acid and releasing NHS. This is a critical competing reaction. The rate of hydrolysis is highly pH-dependent, increasing significantly at higher pH values.[8][9] Due to this hydrolytic instability, reactions are typically performed at a slightly basic pH (7.2–8.5) to ensure the primary amines are deprotonated and nucleophilic, while keeping the hydrolysis rate manageable.[] The half-life of a typical NHS ester can be on the order of 1-2 hours at neutral pH.[]

Summary of Key Reaction Parameters

| Parameter | Recommended Range | Rationale & Notes | Citations |

| pH | 8.3 - 8.5 (optimal) | Balances amine deprotonation (required for reaction) and NHS ester hydrolysis (competing reaction). At lower pH, the amine is protonated and non-reactive. | [1][8][9] |

| 7.2 - 7.4 (alternative) | Reaction is much slower, but hydrolysis is also slower. Can be used for pH-sensitive proteins, but requires longer incubation. | [5] | |

| Buffer Composition | 0.1 M Sodium Bicarbonate, 0.1 M Phosphate Buffer, or PBS | Must be free of primary amines (e.g., Tris, Glycine) which would compete with the protein for reaction with the NHS ester. | [1][5][8] |

| NHS Ester Molar Excess | 8x - 20x | An empirical value used to drive the reaction towards completion, especially for mono-labeling. The optimal ratio depends on the protein and desired Degree of Labeling (DOL). | [8][9] |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. | [1][5] |

| Reaction Time | 1 - 4 hours | At room temperature. | [1][5] |

| Overnight (12-16 hours) | At 4°C, for more labile proteins. | [1] | |

| Solvent for NHS Ester | Anhydrous DMSO or DMF | NHS esters are moisture-sensitive and should be dissolved immediately before use in a dry, polar aprotic solvent. | [1][8] |

Detailed Experimental Protocol: Protein Labeling

This protocol provides a general procedure for conjugating an NHS ester-activated molecule to a protein. Optimization may be required for specific applications.

3.1. Materials and Reagents

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).

-

NHS ester of the desired label (e.g., fluorescent dye, biotin).

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1]

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5.[1]

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.

-

Purification Column: Gel filtration/desalting column (e.g., Sephadex G-25).[1]

3.2. Experimental Workflow

3.3. Step-by-Step Procedure

-

Protein Preparation :

-

Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column into the Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

-

Adjust the protein concentration to 1-10 mg/mL.[1]

-

-

NHS Ester Solution Preparation :

-

Labeling Reaction :

-

Add the calculated amount of the NHS ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally not exceed 10%.[1]

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[1] If the label is light-sensitive (e.g., a fluorophore), protect the reaction mixture from light.

-

-

Quenching the Reaction (Optional) :

-

To terminate the reaction, add a quenching reagent like Tris or glycine.[1] This will react with and consume any remaining unreacted NHS ester.

-

-

Purification :

-

Separate the labeled protein from unreacted NHS ester and the NHS byproduct using a gel filtration or desalting column.[1]

-

-

Characterization :

-

Determine the concentration of the purified, labeled protein.

-

Calculate the Degree of Labeling (DOL), which is the average number of label molecules conjugated per protein molecule, typically using UV-Vis spectrophotometry.[1]

-

Applications in Drug Development and Research

The versatility of NHS ester chemistry makes it invaluable across various scientific disciplines, from basic research to therapeutic development.

-

Fluorescent Labeling : Attaching fluorescent dyes to antibodies and other proteins for use in immunoassays, fluorescence microscopy, and flow cytometry.[1][11]

-

Biotinylation : Labeling proteins with biotin (B1667282) for subsequent detection or purification using streptavidin-based systems.[5][8]

-

Surface Immobilization : Covalently attaching proteins to surfaces for applications in biochips and biosensors.[7][11]

-

Crosslinking : Using bifunctional NHS esters to link two proteins together, studying protein-protein interactions.[]

-

Antibody-Drug Conjugates (ADCs) : In drug development, NHS esters are critical for creating ADCs. A bifunctional linker, containing an NHS ester at one end and another reactive group (e.g., a maleimide) at the other, is often used. The NHS ester reacts with lysine residues on an antibody, attaching a linker that can then be conjugated to a cytotoxic drug.[]

References

- 1. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glenresearch.com [glenresearch.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lumiprobe.com [lumiprobe.com]

- 9. interchim.fr [interchim.fr]

- 10. NHS ester protocol for labeling proteins [abberior.rocks]

- 11. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]

The Hydrophilic Heart of Bioconjugation: A Technical Guide to the Properties of the PEG4 Spacer

For Researchers, Scientists, and Drug Development Professionals

The tetraethylene glycol (PEG4) spacer has established itself as a cornerstone in the design of sophisticated biomolecules, from antibody-drug conjugates (ADCs) to proteolysis-targeting chimeras (PROTACs). Its remarkable hydrophilic properties are central to its utility, addressing critical challenges in the development of therapeutics and research tools. This in-depth technical guide explores the core hydrophilic characteristics of the PEG4 spacer, providing quantitative data, detailed experimental methodologies, and visual representations of its application in key biological workflows.

Core Hydrophilic Properties of the PEG4 Spacer

The fundamental advantage of a PEG4 spacer lies in its inherent hydrophilicity, a direct result of its chemical structure composed of repeating ethylene (B1197577) glycol units. This characteristic imparts several beneficial properties to molecules it is incorporated into:

-

Enhanced Aqueous Solubility: The ether oxygen atoms in the PEG backbone form hydrogen bonds with water molecules, significantly increasing the water solubility of conjugated, often hydrophobic, molecules.[1] This is crucial for improving the formulation and bioavailability of many drugs.[2]

-

Reduced Aggregation: By creating a hydration shell around the molecule, the PEG4 spacer can mask hydrophobic regions, thereby reducing the propensity for aggregation, a common challenge in the manufacturing and storage of protein-based therapeutics.[2]

-

Improved Pharmacokinetics: The hydrophilic nature of the PEG spacer increases the hydrodynamic volume of the conjugated molecule. This can lead to reduced renal clearance and an extended circulation half-life in vivo.

-

Low Immunogenicity: PEG is generally considered non-toxic and possesses low immunogenicity, minimizing the risk of an adverse immune response against the conjugated molecule.[2]

Quantitative Data on Hydrophilicity

The hydrophilicity of a molecule can be quantified through various parameters, most notably the octanol-water partition coefficient (logP) and water solubility. A lower logP value indicates greater hydrophilicity.

| Property | Value | Citation(s) |

| Molecular Weight | 194.23 g/mol | |

| logP | -2.3 | [3] |

| Water Solubility | Miscible (1.0x10⁶ mg/L) | [4] |

| Calculated logP | -0.3553 | [5] |

| Molecular Formula | C₈H₁₈O₅ | [4] |

| Hydrogen Bond Acceptors | 5 | [5] |

| Hydrogen Bond Donors | 2 | |

| Rotatable Bonds | 12 | [5] |

Table 1: Physicochemical Properties of Tetraethylene Glycol (PEG4)

While specific logP values for functionalized PEG4 linkers are not always readily available in public literature, their derivatives are consistently reported as being water-soluble, underscoring the powerful hydrophilic nature of the core PEG4 structure.

| Derivative Name | Functional Groups | Reported Solubility Characteristics | Citation(s) |

| Amine-PEG4-carboxylic acid | Amine, Carboxylic Acid | Freely soluble in water. | [6] |

| Maleimide-PEG4-NHS ester | Maleimide, NHS Ester | The hydrophilic PEG spacer increases solubility in aqueous media. | [4] |

| Azido-PEG4-acid | Azide, Carboxylic Acid | The hydrophilic PEG spacer increases solubility in aqueous media. | [7] |

| Propargyl-PEG4-amine | Alkyne, Amine | Soluble in water, DMSO, DCM, DMF. | [8] |

| Methyltetrazine-PEG4-Maleimide | Methyltetrazine, Maleimide | The hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm improves solubility in aqueous buffers. | [9] |

| Bromo-PEG4-PFP ester | Bromo, PFP Ester | Contributes to increased solubility. | [10] |

Table 2: Solubility of Functionalized PEG4 Derivatives

Experimental Protocols

Accurate determination of the hydrophilic properties of PEG4 spacers and their conjugates is essential for research and development. The following are detailed methodologies for key experiments.

Determination of Octanol-Water Partition Coefficient (logP) by the Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the logP of a compound.[3] It directly measures the partitioning of a solute between n-octanol and water.

Materials:

-

Compound of interest (e.g., PEG4 derivative)

-

n-Octanol (reagent grade, pre-saturated with water)

-

Water (high-purity, pre-saturated with n-octanol)

-

Glass flasks with stoppers

-

Mechanical shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water in a large separatory funnel. Shake vigorously for an extended period (e.g., 24 hours) and then allow the phases to separate completely. This ensures that each solvent is saturated with the other, preventing volume changes during the experiment.

-